REACTION_CXSMILES
|
[CH:1]1[C:6]([NH2:7])=[CH:5][CH:4]=C(N)C=1.C([N:11]([CH2:14][CH3:15])[CH2:12]C)C.[C:16](=O)=[O:17].P(Cl)(Cl)(Cl)=[O:20]>C(Cl)Cl>[C:14]1([N:11]=[C:12]=[O:20])[CH:15]=[CH:1][C:6]([N:7]=[C:16]=[O:17])=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
2.16 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1N)N
|
Name
|
N-cyclohexyl-N',N',N",N"-tetraethyl guanidine
|
Quantity
|
10.12 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
8.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
3.7 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
after stirring for 30 min. at room temperature the solution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
An exothermic reaction
|
Type
|
TEMPERATURE
|
Details
|
was cooled to 0° C. in an ice bath
|
Type
|
CUSTOM
|
Details
|
an exothermic reaction and formation of a pale yellow precipitate
|
Type
|
CUSTOM
|
Details
|
Removal of the ice bath
|
Type
|
STIRRING
|
Details
|
stirring at room temperature for an additional 30 min.
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
followed by the addition of 150 mL of diethyl ether and filtration through celite
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)N=C=O)N=C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.03 g | |
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |